molecular formula C7H14ClNO3 B12450638 Methyl 2-methylmorpholine-3-carboxylate hydrochloride

Methyl 2-methylmorpholine-3-carboxylate hydrochloride

Cat. No.: B12450638
M. Wt: 195.64 g/mol
InChI Key: MKEFQXMASBWRKS-UHFFFAOYSA-N
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Description

Methyl 2-methylmorpholine-3-carboxylate hydrochloride is a chemical compound with the molecular formula C7H13NO3·HCl. It is a derivative of morpholine, a heterocyclic amine, and is used in various chemical and pharmaceutical applications. This compound is known for its stability and reactivity, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-methylmorpholine-3-carboxylate hydrochloride typically involves the reaction of 2-methylmorpholine with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent any side reactions. The product is then purified by recrystallization or chromatography to obtain the desired compound in high purity .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and consistent product quality. The use of automated systems also reduces the risk of human error and increases efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methylmorpholine-3-carboxylate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound into its corresponding amine using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-methylmorpholine-3-carboxylate hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-methylmorpholine-3-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. For example, in enzyme inhibition studies, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-methylmorpholine-3-carboxylate hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it particularly useful in certain synthetic applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C7H14ClNO3

Molecular Weight

195.64 g/mol

IUPAC Name

methyl 2-methylmorpholine-3-carboxylate;hydrochloride

InChI

InChI=1S/C7H13NO3.ClH/c1-5-6(7(9)10-2)8-3-4-11-5;/h5-6,8H,3-4H2,1-2H3;1H

InChI Key

MKEFQXMASBWRKS-UHFFFAOYSA-N

Canonical SMILES

CC1C(NCCO1)C(=O)OC.Cl

Origin of Product

United States

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